molecular formula C15H14F3N5 B4520134 N-(3-phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(3-phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B4520134
M. Wt: 321.30 g/mol
InChI Key: PFUPWDHGICRHCT-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a synthetic organic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Attachment of the Phenylpropyl Group: This can be done through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: Potentially forming oxidized derivatives.

    Reduction: Leading to reduced forms of the compound.

    Substitution: Particularly nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Including amines, alcohols, or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine: can be compared with other triazolopyridazine derivatives.

    Differences: Unique structural features such as the trifluoromethyl group and phenylpropyl moiety may confer distinct biological activities and chemical properties.

Uniqueness

The presence of the trifluoromethyl group often enhances the compound’s metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic properties.

Properties

IUPAC Name

N-(3-phenylpropyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5/c16-15(17,18)14-21-20-13-9-8-12(22-23(13)14)19-10-4-7-11-5-2-1-3-6-11/h1-3,5-6,8-9H,4,7,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUPWDHGICRHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=NN3C(=NN=C3C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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N-(3-phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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N-(3-phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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N-(3-phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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N-(3-phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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N-(3-phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

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